molecular formula C10H16 B13254182 (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene CAS No. 2437-75-4

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene

Cat. No.: B13254182
CAS No.: 2437-75-4
M. Wt: 136.23 g/mol
InChI Key: KUKRLSJNTMLPPK-WCBMZHEXSA-N
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Description

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene, also known as α-Pinene, is a bicyclic monoterpene. It is a naturally occurring compound found in the oils of many species of coniferous trees, particularly pines. This compound is notable for its distinctive pine-like aroma and is a major component of turpentine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the catalytic isomerization of β-pinene, another naturally occurring monoterpene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions.

Industrial Production Methods

Industrially, this compound is primarily obtained through the distillation of turpentine oil, which is derived from the resin of pine trees. The distillation process separates the various components of turpentine, allowing for the isolation of α-Pinene.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form compounds such as verbenone and verbenol.

    Reduction: Hydrogenation of α-Pinene can yield pinane.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products

    Oxidation: Verbenone, verbenol

    Reduction: Pinane

    Substitution: Halogenated α-Pinene derivatives

Scientific Research Applications

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Studies have shown that α-Pinene exhibits antimicrobial and anti-inflammatory properties.

    Medicine: It is being researched for its potential therapeutic effects, including its use as an anti-cancer agent.

    Industry: α-Pinene is used in the production of fragrances, flavors, and as a solvent in the chemical industry.

Mechanism of Action

The mechanism of action of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    β-Pinene: Another monoterpene with a similar structure but different stereochemistry.

    Limonene: A monocyclic monoterpene with a citrus aroma.

    Camphene: A bicyclic monoterpene similar to α-Pinene but with different functional groups.

Uniqueness

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene is unique due to its high abundance in nature and its distinctive pine-like aroma. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields also set it apart from similar compounds.

Properties

CAS No.

2437-75-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m0/s1

InChI Key

KUKRLSJNTMLPPK-WCBMZHEXSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C=C2

Canonical SMILES

CC1(C2CCC1(C=C2)C)C

Origin of Product

United States

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